LUMO Energy Deepening: 0.11 eV Lower Than Bithiophene Analog in Isoindigo Copolymers
In a direct head-to-head comparison of two thiazoloisoindigo-based copolymers differing only in the comonomer (bithiazole vs. bithiophene), the bithiazole-containing polymer P(TzII-dTh-dTz) exhibits a LUMO energy of −3.45 eV, which is 0.11 eV deeper than the bithiophene analog P(TzII-dTh-dTh) at −3.34 eV [1]. The HOMO level is simultaneously lowered from −5.32 eV to −5.47 eV, a 0.15 eV shift. This energetic lowering is attributed to the more electron-deficient nature of the bithiazole unit and is sufficient to convert the transistor characteristics from pure p-type (hole mobility 1.43 cm² V⁻¹ s⁻¹) to ambipolar transport with electron mobility of 0.56 cm² V⁻¹ s⁻¹ [1].
| Evidence Dimension | LUMO energy level (eV) |
|---|---|
| Target Compound Data | P(TzII-dTh-dTz) LUMO = −3.45 eV, HOMO = −5.47 eV |
| Comparator Or Baseline | P(TzII-dTh-dTh) LUMO = −3.34 eV, HOMO = −5.32 eV |
| Quantified Difference | ΔLUMO = −0.11 eV; ΔHOMO = −0.15 eV |
| Conditions | Cyclic voltammetry on polymer thin films; OFET devices in bottom-gate top-contact configuration |
Why This Matters
A 0.11 eV LUMO change determines whether the polymer can accept electrons for n-type transport—this directly dictates applicability in complementary logic circuits and dictates procurement decisions for n-channel OFET materials.
- [1] Li B-W, Xiong M, Liu M-H, Li Z-G, Sang L, Xiong Z-H, Xiao B, Pei J, Wan X-B. Thiazoloisoindigo-based Polymer Semiconductors: Synthesis, Structure-Property Relationship, Charge Carrier Polarity, and Field-Effect Transistor Performance. Chin J Polym Sci, 2023. DOI: 10.1007/s10118-023-3043. View Source
